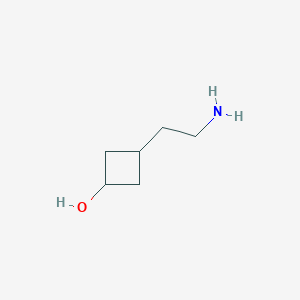

3-(2-Aminoethyl)cyclobutan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-aminoethyl)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c7-2-1-5-3-6(8)4-5/h5-6,8H,1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEYGRZWFTJROEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Scalable Synthesis of cis-3-(2-Aminoethyl)cyclobutan-1-ol

Part 1: Executive Summary & Strategic Analysis

The cyclobutane ring has emerged as a critical bioisostere in modern medicinal chemistry, offering a rigid scaffold that directs substituent vectors with precise geometry while improving metabolic stability compared to flexible alkyl chains. Specifically, 3-(2-aminoethyl)cyclobutan-1-ol represents a high-value "linker" motif, capable of connecting two pharmacophores (e.g., in PROTACs) or serving as a fragment core.

The primary synthetic challenge lies in two areas:

-

Homologation: Extending the commercially available 3-oxocyclobutanecarboxylic acid (1-carbon linker) to the ethylamine side chain (2-carbon linker).

-

Stereocontrol: Achieving the specific cis-configuration between the hydroxyl group at C1 and the aminoethyl group at C3.

This guide details a robust, scalable 6-step pathway that prioritizes stereochemical fidelity and intermediate stability. We utilize a "Protect-Homologate-Reduce" strategy, ensuring the sensitive ketone is masked during chain extension and then unmasked for a stereoselective reduction.

Part 2: Retrosynthetic Logic

To design the forward synthesis, we must deconstruct the target into reliable precursors.

Retrosynthetic Disconnection

The target molecule contains an alcohol and a primary amine. The cis-stereochemistry is best established late-stage via hydride reduction of a ketone, governed by the unique puckering of the cyclobutane ring.

-

Disconnection 1 (Stereocenter): The C1-OH is derived from C1=O (ketone).

-

Disconnection 2 (Chain Length): The ethylamine (-CH2CH2NH2) is derived from a nitrile (-CH2CN) or amide precursor. The nitrile route is preferred for atom economy and ease of reduction.

-

Disconnection 3 (Starting Material): The C3-substituent originates from the carboxyl group of 3-oxocyclobutanecarboxylic acid , a commodity chemical.

Caption: Retrosynthetic analysis revealing the core "Homologation-Reduction" strategy starting from 3-oxocyclobutanecarboxylic acid.

Part 3: Detailed Synthetic Protocol

Phase 1: Scaffold Protection & Homologation

Objective: Convert the carboxylic acid to a nitrile (adding one carbon) while protecting the ketone.

Step 1: Ketal Protection

The ketone at C3 is electrophilic and incompatible with the hydride reagents used in Step 2. We protect it as a ketal.

-

Reagents: Ethylene glycol, p-Toluenesulfonic acid (pTsOH), Toluene.

-

Conditions: Dean-Stark reflux, 4-6 hours.

-

Mechanism: Acid-catalyzed nucleophilic addition of the diol to the ketone, removing water to drive equilibrium.

Step 2: Acid Reduction to Alcohol

-

Reagents: LiAlH4 (Lithium Aluminum Hydride) or BH3·THF.

-

Conditions: THF, 0°C to RT.

-

Product: [3,3-(Ethylenedioxy)cyclobutyl]methanol.

-

Note: The ketal is stable to basic hydride reduction.

Step 3: Activation & Displacement (The Homologation)

To add the second carbon, we convert the alcohol to a leaving group (Mesylate) and displace it with cyanide.

-

3a (Activation): MsCl (Methanesulfonyl chloride), Et3N, DCM, 0°C.

-

3b (Displacement): NaCN or KCN, DMSO, 60-80°C.

-

Product: [3,3-(Ethylenedioxy)cyclobutyl]acetonitrile.

-

Safety: NaCN requires strict safety protocols (bleach quench traps).

Phase 2: Functional Group Manipulation

Objective: Convert the nitrile to the amine and establish the final oxidation states.

Step 4: Nitrile Reduction to Amine

-

Reagents: Raney Nickel/H2 (50 psi) OR BH3·DMS.

-

Conditions: MeOH/NH3 (for Raney Ni) or THF (for Borane).

-

Insight: Borane-dimethyl sulfide is often cleaner for lab-scale, avoiding high-pressure hydrogenation equipment.

-

Product: 2-[3,3-(Ethylenedioxy)cyclobutyl]ethanamine.

Step 5: Amine Protection (Boc)

To prevent the amine from reacting with the ketone (forming an imine) during deprotection, we protect it.

-

Reagents: Boc2O, Et3N, DCM.

-

Product: tert-Butyl (2-[3,3-(ethylenedioxy)cyclobutyl]ethyl)carbamate.

Step 6: Ketone Deprotection[1]

-

Reagents: 1N HCl or PPTS/Acetone/Water.

-

Conditions: Reflux or RT stir.

-

Product: tert-Butyl (2-(3-oxocyclobutyl)ethyl)carbamate.

Phase 3: Stereoselective Reduction (The Core Step)

Objective: Reduce the ketone to the alcohol with cis-selectivity.[2]

Step 7: Stereoselective Reduction

-

Reagents: NaBH4 (Sodium Borohydride), MeOH, -78°C to 0°C.

-

Mechanism: Cyclobutanones exist in a puckered "butterfly" conformation. The C3-substituent (the aminoethyl chain) prefers the equatorial-like position to minimize steric strain. The hydride nucleophile attacks from the less hindered anti face (opposite the substituent), forcing the resulting hydroxyl group into the cis position relative to the substituent.

-

Selectivity: Typically >90:10 cis:trans.

-

Final Deprotection: Treat with 4M HCl in Dioxane to remove the Boc group.

Part 4: Process Visualization

Caption: Step-by-step synthetic workflow for the stereoselective preparation of the target cyclobutanol.

Part 5: Data Summary & Troubleshooting

Yield & Conditions Table

| Step | Transformation | Reagents | Typical Yield | Critical Parameter |

| 1 | Ketone Protection | Ethylene Glycol, pTsOH | 90-95% | Remove water (Dean-Stark) to drive completion. |

| 2 | Acid Reduction | LiAlH4 or BH3 | 85-90% | Maintain anhydrous conditions; quench carefully. |

| 3 | Nitrile Formation | MsCl; then NaCN | 75-85% | Ensure complete mesylation before adding cyanide. |

| 4 | Nitrile Reduction | Raney Ni/H2 | 80-90% | High pressure (50 psi) often required for clean conversion. |

| 5 | Boc Protection | Boc2O, Et3N | 95% | Simple stir; monitor by TLC. |

| 6 | Ketone Deprotection | HCl (aq) | 85-90% | Do not overheat to avoid Boc cleavage (use mild acid). |

| 7 | Stereo-Reduction | NaBH4 | 85% (dr >9:1) | Temperature control (-78°C) enhances cis selectivity. |

Troubleshooting the Stereochemistry

If the trans-isomer is required (or if the cis-selectivity is lower than expected):

-

To favor cis: Use bulky hydride reagents like L-Selectride at -78°C. This amplifies the steric difference between the faces of the cyclobutane ring.

-

To access trans: Perform the standard reduction to get cis, then use a Mitsunobu reaction (DEAD/PPh3/Benzoic Acid) to invert the alcohol configuration, followed by hydrolysis.

Part 6: References

-

BenchChem. Application Notes and Protocols for the Synthesis of 1-(2-Aminoethyl)cyclobutan-1-ol via Grignard Reaction. (Note: Describes the 1-substituted isomer, illustrating the Grignard limitation for 3-substituted targets). Link

-

Vrije Universiteit Brussel. Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. (Establishing the cis-selectivity of hydride reductions). Link

-

National Institutes of Health (PMC). Rhodium-Catalyzed Asymmetric Arylation of Cyclobutenone Ketals. (Discusses ketal stability and cyclobutane puckering). Link

-

Organic Syntheses. Preparation of Cyclobutanone from Cyclopropylcarbinol. (Foundational chemistry for cyclobutanone handling). Link

-

Hit2Lead. cis-3-(2-aminoethyl)cyclobutanol hydrochloride Product Page. (Confirmation of commercial availability and CAS 2008714-48-3). Link

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-(2-Aminoethyl)cyclobutan-1-ol

Abstract

3-(2-Aminoethyl)cyclobutan-1-ol is a novel small molecule with potential applications in medicinal chemistry and drug development. As with any new chemical entity, a thorough understanding of its physicochemical properties is paramount for its advancement as a drug candidate. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability characteristics. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages in silico predictions and data from structurally similar analogs to provide a robust foundational understanding. Detailed, field-proven experimental protocols for the determination of these properties are also presented to empower researchers in their own investigations of this and other novel compounds.

Introduction and Molecular Structure

This compound is a bifunctional molecule featuring a primary amino group and a hydroxyl group attached to a cyclobutane ring. This unique combination of a constrained aliphatic ring and two polar functional groups suggests interesting pharmacological and chemical properties. The presence of both a hydrogen bond donor (hydroxyl and amino groups) and acceptor (amino and hydroxyl oxygen) in a compact structure could facilitate interactions with biological targets.

The hydrochloride salt of this compound is referenced under CAS Number 1789007-32-4, with a molecular formula of C6H14ClNO and a molecular weight of 151.63 g/mol [1]. The free base has a molecular formula of C6H13NO and a molecular weight of 115.18 g/mol .

Table 1: Core Molecular Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number (HCl Salt) | 1789007-32-4 | [1] |

| Molecular Formula (Free Base) | C6H13NO | Calculated |

| Molecular Weight (Free Base) | 115.18 g/mol | Calculated |

| SMILES (Free Base) | OC1CC(CCN)C1 | [1] |

Predicted Physicochemical Properties

In the absence of direct experimental data, in silico prediction tools serve as a valuable resource for estimating the physicochemical properties of novel molecules. The following table summarizes the predicted properties for this compound, primarily derived from established computational models. It is crucial to recognize that these are estimations and should be confirmed by experimental data.

Table 2: Predicted Physicochemical Properties of this compound (Free Base)

| Property | Predicted Value | Method/Source |

| Boiling Point | 203.4 °C | Prediction |

| Melting Point | 35.7 °C | Prediction |

| Water Solubility | 1000 g/L at 25°C | Prediction |

| pKa (Basic) | 10.2 | Prediction |

| pKa (Acidic) | 16.1 | Prediction |

| LogP | -0.8 | Prediction |

Key Physicochemical Parameters and Experimental Determination

Melting Point

The melting point of a compound is a critical indicator of its purity and is essential for formulation development. For the hydrochloride salt of an amine, the melting point is often a sharp, well-defined value.

This protocol outlines the standard capillary method for determining the melting point of a solid, such as the hydrochloride salt of this compound.

-

Sample Preparation:

-

Ensure the sample is thoroughly dried to remove any residual solvent.

-

Finely powder a small amount of the sample.

-

Introduce the powdered sample into a capillary tube, ensuring a packed column height of 2-3 mm.

-

-

Apparatus Setup:

-

Place the capillary tube into a calibrated melting point apparatus.

-

-

Measurement:

-

Heat the apparatus at a rate of 10-20 °C/minute until the temperature is approximately 20 °C below the expected melting point.

-

Reduce the heating rate to 1-2 °C/minute.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting).

-

Solubility

Aqueous solubility is a fundamental determinant of a drug's bioavailability. The "shake-flask" method is the gold standard for determining thermodynamic solubility.

-

Preparation:

-

Add an excess amount of the compound to a known volume of purified water in a sealed container.

-

-

Equilibration:

-

Agitate the container at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Analysis:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it to remove any remaining solid particles.

-

Determine the concentration of the compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.

-

Caption: Logical flow for pKa determination via potentiometric titration.

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are essential for confirming the structure and purity of a new chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the cyclobutane ring, the ethyl linker, the amino group, and the hydroxyl group. The chemical shifts and coupling patterns will provide valuable information about the connectivity and stereochemistry of the molecule.

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

-

A broad O-H stretching band around 3300-3500 cm⁻¹.

-

N-H stretching bands for the primary amine in the same region.

-

C-H stretching bands for the sp³ hybridized carbons of the cyclobutane ring and ethyl chain around 2850-3000 cm⁻¹.

-

An N-H bending vibration around 1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) in positive ion mode is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺.

Synthesis and Potential Impurities

While a specific synthesis for this compound is not widely published, a plausible route can be inferred from the synthesis of its isomer, 1-(2-aminoethyl)cyclobutan-1-ol.[2] A potential synthetic strategy could involve the reduction of a corresponding nitrile or the amination of a suitable precursor. Understanding the synthetic route is crucial for anticipating potential impurities that may need to be characterized and controlled.

Conclusion

This technical guide provides a foundational understanding of the key physicochemical properties of this compound. While direct experimental data is currently limited, the use of in silico predictions and data from analogous compounds offers valuable insights for researchers and drug development professionals. The detailed experimental protocols included herein serve as a practical resource for the empirical determination of these critical parameters, which will be essential for advancing the study and potential application of this novel chemical entity.

References

Sources

Technical Guide: 3-(2-Aminoethyl)cyclobutan-1-ol Analogs & Derivatives

Executive Summary: The "Butterfly" Effect in Drug Design

In modern medicinal chemistry, the escape from "flatland" (the over-reliance on planar aromatic scaffolds) has driven the adoption of sp³-rich bioisosteres. The 3-(2-aminoethyl)cyclobutan-1-ol scaffold represents a high-value pharmacophore spacer. Unlike flexible alkyl chains or planar phenyl rings, this 1,3-disubstituted cyclobutane core offers a unique "butterfly" puckered conformation (dihedral angle ~25–35°).

This guide details the structural rationale, synthetic pathways, and derivatization strategies for this scaffold, providing researchers with the actionable intelligence needed to deploy it as a bioisostere for 1,4-disubstituted phenyl rings or linear amino-alcohol chains.

Structural Rationale & Bioisosterism[1]

The Conformationally Restricted Spacer

The cyclobutane ring is not planar; it relaxes ring strain by adopting a puckered conformation.[1] This has profound implications for vector alignment in a binding pocket.

-

Linear Aliphatic Chains: High entropic penalty upon binding due to multiple rotatable bonds.

-

Cyclobutane Scaffolds: Pre-organized vectors reduce entropic costs.

-

Stereochemical Vectors:

-

Cis-isomer: Substituents adopt a pseudo-equatorial/pseudo-equatorial orientation in the puckered form, mimicking a "U" or "L" shape (closer to ortho/meta substitution vectors).

-

Trans-isomer: Substituents adopt a pseudo-equatorial/pseudo-axial orientation, creating an extended linear vector that mimics para-phenyl substitution (~6.0 Å distance).

-

Physicochemical Comparison

Replacing a phenyl ring or a propyl chain with this scaffold alters key drug-like properties.

| Property | Phenyl Linker | n-Propyl Linker | 1,3-Cyclobutane Linker | Impact |

| Fsp³ Fraction | 0.0 | 1.0 | 1.0 | Higher Fsp³ correlates with clinical success. |

| Solubility | Low | Moderate | High | Disruption of crystal packing; increased polarity. |

| Metabolic Stability | Low (Oxidation prone) | Low (Oxidation prone) | High | Ring strain and steric bulk reduce CYP450 access. |

| Vector Length | ~5.8 Å | Variable (Flexible) | ~5.5–6.0 Å (Trans) | Excellent bioisostere for p-phenyl. |

Synthetic Methodologies

The synthesis of this compound requires distinguishing between the alcohol head (C1) and the amine tail (C3). The most robust route avoids the harsh conditions of direct dicarboxylic acid reduction, favoring a stepwise homologation from cyclobutanone precursors.

Primary Synthetic Route: The HWE/Hydrogenation Sequence

This protocol allows for the scalable production of the core scaffold starting from 3-(benzyloxy)cyclobutan-1-one .

Step-by-Step Protocol

Step 1: Horner-Wadsworth-Emmons (HWE) Olefination

-

Reagents: Diethyl (cyanomethyl)phosphonate (1.2 eq), LiHMDS or NaH (1.3 eq), THF, 0°C to RT.

-

Procedure: Deprotonate the phosphonate to generate the ylide. Add the ketone dropwise.

-

Mechanism: Forms the exocyclic

-unsaturated nitrile. -

Checkpoint: Monitor disappearance of ketone (C=O) stretch at ~1780 cm⁻¹ by IR.

Step 2: Global Hydrogenation & Deprotection

-

Reagents: H₂ (50 psi), Raney Nickel (for nitrile reduction) AND Pd/C (for alkene reduction and debenzylation). Solvent: MeOH/NH₃.

-

Critical Note: This step performs three transformations:

-

Reduces C=C alkene.

-

Reduces -CN to -CH₂NH₂.

-

Cleaves the Benzyl (Bn) protecting group to yield the free alcohol.

-

-

Stereochemistry: The reduction of the exocyclic alkene typically yields a mixture of cis and trans isomers (approx. 3:1 to 1:1 depending on catalyst loading).

Step 3: Isomer Separation

-

Method: Preparative HPLC or Flash Chromatography (Amine-functionalized silica).

-

Validation: NOE (Nuclear Overhauser Effect) NMR is required to assign stereochemistry.

-

Cis: Strong NOE correlation between H1 and H3 methine protons.

-

Trans: Weak or no NOE correlation.

-

Visualization of Synthetic Logic

Caption: Figure 1. Divergent synthesis of cis/trans this compound from benzyloxy-cyclobutanone.

Derivatization & Library Generation

Once the core scaffold is isolated, it serves as a bifunctional building block. The orthogonality of the amine and alcohol allows for specific library expansion.

N-Terminus Modifications (The "Tail")

The primary amine is the handle for coupling to the core pharmacophore (e.g., a kinase hinge binder).

-

Reductive Amination: React with aldehydes using NaBH(OAc)₃ in DCE.

-

SnAr: Displacement of heteroaryl halides (e.g., 4-chloropyrimidine).

-

Amide Coupling: Standard HATU/DIEA conditions.

O-Terminus Modifications (The "Head")

The alcohol often serves as a solvent-exposed solubilizing group, but can be modified to tune permeability.

-

Fluorination: Treatment with DAST converts -OH to -F (bioisostere switch).

-

Oxidation: Dess-Martin Periodinane yields the aldehyde (rare) or carboxylic acid (via Jones) for further chain extension.

-

Carbamate Formation: Reaction with isocyanates to generate prodrugs.

Experimental Protocol: Reductive Amination (Example)

Objective: Coupling this compound to a benzaldehyde derivative.

-

Preparation: Dissolve the aldehyde (1.0 eq) and this compound (1.1 eq) in 1,2-dichloroethane (DCE).

-

Imine Formation: Add catalytic acetic acid (1 drop). Stir at Room Temperature (RT) for 30 mins.

-

Reduction: Cool to 0°C. Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise.

-

Workup: Stir overnight at RT. Quench with sat. NaHCO₃. Extract with DCM.

-

Validation: Monitor by LC-MS. The product should show M+1 corresponding to the secondary amine.

Structural Biology & SAR Logic

When docking these derivatives, the "pucker" angle is the critical variable.

Caption: Figure 2. Structure-Activity Relationship (SAR) logic flow driven by ring puckering.

References

-

Mykhailiuk, P. K. (2019). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2+2] Cycloaddition. ResearchGate. Link

-

Talele, T. T. (2016). The "Cyclobutane" Effect in Medicinal Chemistry. Journal of Medicinal Chemistry. Link (Contextual citation for bioisosterism).

-

BenchChem Protocols . (2025). Application Notes and Protocols for the Synthesis of 1-(2-Aminoethyl)cyclobutan-1-ol via Grignard Reaction. Link

-

Bar-Ilan University Research . (1998). An unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane. Canadian Journal of Chemistry.[2] Link

-

Vertex AI & NIH . (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Publications. Link

Sources

biological activity of cyclobutane-containing compounds

An In-depth Technical Guide to the Biological Activity of Cyclobutane-Containing Compounds

Authored by Gemini, Senior Application Scientist

Abstract

The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a powerful tool in modern medicinal chemistry.[1][2][3] Its unique three-dimensional and conformationally restricted nature offers significant advantages in the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.[4] This technical guide provides a comprehensive overview of the , intended for researchers, scientists, and drug development professionals. We will explore the fundamental properties of the cyclobutane ring, its prevalence in natural products, key synthetic strategies, its multifaceted role as a pharmacophore, and detailed case studies of its successful application in approved drugs and clinical candidates. Furthermore, this guide will present a detailed experimental protocol for assessing the biological activity of these compounds and conclude with a perspective on future directions in this exciting field.

The Cyclobutane Scaffold: A Unique Architectural Element in Drug Design

The cyclobutane ring is a four-membered carbocycle that possesses a unique set of physicochemical properties stemming from its strained nature.[5][6] Unlike the planar cyclopropane or the flexible cyclohexane, cyclobutane adopts a puckered conformation to alleviate torsional strain.[1][4][7] This puckered geometry, with C-C bond lengths of approximately 1.56 Å, provides a rigid, three-dimensional scaffold that can be leveraged to orient substituents in well-defined spatial arrangements.[1] This conformational rigidity is a key attribute that medicinal chemists exploit to pre-organize a molecule for optimal interaction with its biological target, thereby enhancing binding affinity and selectivity.[1][2][4]

Caption: Puckered conformation of the cyclobutane ring.

Nature's Embrace of the Strained Ring: Bioactive Cyclobutane-Containing Natural Products

The cyclobutane moiety is found in a diverse array of natural products isolated from bacteria, fungi, plants, and marine organisms.[8][9][10] These natural products exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[8][9][11] The presence of the cyclobutane ring in these molecules is often crucial for their bioactivity.

One prominent example is (-)-β-caryophyllene , a bicyclic sesquiterpene found in the essential oils of many plants, including hops, black pepper, and oregano.[12] It is notable for its selective agonist activity at the cannabinoid receptor 2 (CB2), a target for anti-inflammatory and analgesic therapies.[12] The fused cyclobutane ring in caryophyllene is integral to its overall three-dimensional shape and its ability to bind to the CB2 receptor.

Another important class of cyclobutane-containing natural products are the pipercyclobutanamides A and B , isolated from the fruits of Piper nigrum.[9] These compounds have been shown to be potent inhibitors of the cytochrome P450 enzyme CYP2D6, highlighting the potential for cyclobutane-containing molecules to modulate drug metabolism.[9]

Synthetic Strategies for Accessing the Cyclobutane Core

The construction of the strained cyclobutane ring has historically posed a challenge for synthetic chemists. However, a number of robust and versatile methods have been developed to access this valuable scaffold.

[2+2] Photocycloaddition

The most common and direct method for synthesizing cyclobutanes is the [2+2] photocycloaddition of two olefins.[7][13][14] This reaction, typically induced by UV light, proceeds through a diradical intermediate to form the four-membered ring.[7] The stereochemical outcome of the reaction can often be controlled by the choice of reactants and reaction conditions.

Caption: Generalized workflow of a [2+2] photocycloaddition reaction.

Other Synthetic Approaches

While [2+2] photocycloadditions are prevalent, other methods for cyclobutane synthesis are also employed, including:

-

Intramolecular cyclization reactions. [8]

-

Ring-opening reactions of bicyclo[1.1.0]butanes. [6]

-

Transition metal-catalyzed cycloadditions. [15]

The choice of synthetic route depends on the desired substitution pattern and stereochemistry of the target cyclobutane.

The Multifaceted Role of Cyclobutane in Drug Design

The incorporation of a cyclobutane ring can have a profound impact on the pharmacological properties of a molecule.[1][2][3] Medicinal chemists utilize this motif to address various challenges in drug discovery.

Conformational Restriction and Potency Enhancement

By replacing a flexible linker with a rigid cyclobutane scaffold, the number of accessible conformations of a molecule is significantly reduced.[1][2] This "conformational locking" can pre-organize the pharmacophoric groups into an optimal geometry for binding to the target protein, leading to a substantial increase in potency.

Bioisosterism: A Strategy for Improving Physicochemical and Pharmacokinetic Properties

The cyclobutane ring can serve as a bioisostere for other common chemical groups, offering a way to fine-tune a molecule's properties.

-

Alkene Bioisostere: Replacing a double bond with a cyclobutane ring can prevent cis/trans isomerization and improve metabolic stability.[1][2]

-

Aryl Ring Bioisostere: A cyclobutane can mimic the spatial arrangement of substituents on a phenyl ring while increasing the sp³ character of the molecule.[1][16] This can lead to improved solubility and reduced planarity, which are often desirable properties in drug candidates.[1]

-

tert-Butyl Group Bioisostere: The 1-trifluoromethyl-cyclobutyl group has been investigated as a bioisostere for the tert-butyl group, offering a way to modulate lipophilicity and metabolic stability.[17][18]

Caption: Bioisosteric replacement of a phenyl ring with a cyclobutane.

Improving Metabolic Stability and Pharmacokinetics

The cyclobutane ring is generally chemically inert and resistant to metabolic degradation.[1] Its incorporation into a drug molecule can block metabolically labile sites, thereby increasing the compound's half-life and improving its overall pharmacokinetic profile. For example, replacing a metabolically susceptible cyclohexyl group with a difluorocyclobutanyl group was a key strategy in the development of the IDH1 inhibitor ivosidenib.[4]

Case Studies: Cyclobutane-Containing Compounds in the Clinic

The utility of the cyclobutane motif is underscored by its presence in several approved drugs and promising clinical candidates.

| Drug | Target/Mechanism of Action | Role of the Cyclobutane Ring |

| Carboplatin | DNA cross-linking agent for cancer therapy. | The cyclobutane-1,1-dicarboxylate ligand reduces the nephrotoxicity associated with its predecessor, cisplatin.[1][2][4] |

| Boceprevir | HCV NS3/4A protease inhibitor for hepatitis C. | The cyclobutane group occupies the P1 pocket of the protease and provides enhanced potency compared to cyclopropyl and cyclopentyl analogs.[4] |

| Apalutamide | Androgen receptor antagonist for prostate cancer. | The spirocyclic cyclobutane contributes to the overall rigidity and shape of the molecule, leading to high binding affinity.[4] |

| Zasocitinib | TYK2 inhibitor for the treatment of psoriasis. | A 1,2-disubstituted cyclobutane is a key structural feature of this clinical candidate.[19] |

Experimental Protocol: Assessing the Inhibitory Activity of a Cyclobutane-Containing Compound on a Target Kinase

To illustrate a practical application, we provide a detailed protocol for a kinase inhibition assay, a common method for evaluating the biological activity of potential drug candidates. This protocol is designed as a self-validating system with appropriate controls.

Principle

This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is quantified using a luminescent ATP detection assay, where the signal is inversely proportional to the kinase activity.

Materials and Reagents

-

Kinase (e.g., TYK2)

-

Kinase substrate (e.g., a peptide substrate)

-

ATP

-

Kinase buffer

-

Test compound (dissolved in DMSO)

-

Positive control inhibitor (e.g., Staurosporine)

-

Negative control (DMSO)

-

Luminescent ATP detection assay kit

-

White, opaque 384-well microplates

-

Multichannel pipettes

-

Plate reader with luminescence detection capabilities

Step-by-Step Methodology

-

Compound Preparation:

-

Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

-

Prepare solutions of the positive and negative controls.

-

-

Assay Plate Preparation:

-

Add 1 µL of the serially diluted test compound, positive control, or negative control (DMSO) to the appropriate wells of a 384-well plate.

-

-

Kinase Reaction:

-

Prepare a kinase/substrate master mix in kinase buffer.

-

Add 10 µL of the kinase/substrate mix to each well of the assay plate.

-

Incubate the plate for 10 minutes at room temperature to allow the compound to bind to the kinase.

-

Prepare an ATP solution in kinase buffer.

-

Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.

-

Incubate the plate for 1 hour at room temperature.

-

-

Signal Detection:

-

Stop the kinase reaction and detect the remaining ATP by adding 20 µL of the luminescent ATP detection reagent to each well.

-

Incubate the plate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

-

Read the luminescence on a plate reader.

-

Data Analysis and Interpretation

-

Data Normalization:

-

The signal from the negative control (DMSO) wells represents 0% inhibition (maximum kinase activity).

-

The signal from the positive control (e.g., Staurosporine) wells represents 100% inhibition (no kinase activity).

-

Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Signal_test_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

-

-

IC₅₀ Determination:

-

Plot the percent inhibition as a function of the logarithm of the test compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the kinase activity.

-

Self-Validating System

The inclusion of positive and negative controls is crucial for the validation of the assay results. The positive control ensures that the assay can detect inhibition, while the negative control provides a baseline for maximum enzyme activity. A Z'-factor calculation using the signals from the positive and negative controls can be used to assess the quality and robustness of the assay.

Future Directions and Conclusion

The cyclobutane ring has firmly established its place as a valuable building block in drug discovery.[1][2][3] Future research in this area is likely to focus on several key aspects:

-

Development of Novel Synthetic Methodologies: The discovery of new and more efficient ways to synthesize complex and highly functionalized cyclobutanes will continue to be a major area of research.[5][13][20]

-

Exploration of New Biological Targets: As our understanding of disease biology grows, so too will the opportunities to design cyclobutane-containing molecules that modulate new and challenging targets.

-

Expansion of the Bioisosteric Toolbox: Further investigation into the use of cyclobutanes as bioisosteres for other chemical motifs will undoubtedly lead to new strategies for drug optimization.[17][18][21]

References

-

Dembitsky, V. M. (2006). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 1, 33-53. [Link]

-

Dembitsky, V. M. (2008). Bioactive cyclobutane-containing alkaloids. Journal of Natural Medicines, 62(1), 1-33. [Link]

-

National Center for Biotechnology Information. (2006). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PubMed Central. [Link]

-

van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

-

Request PDF. (n.d.). Contemporary synthesis of bioactive cyclobutane natural products. [Link]

-

MDPI. (2024). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. [Link]

-

ResearchGate. (n.d.). The synthetic routes to cyclobutanes. [Link]

-

Radboud Repository. (2022). Cyclobutanes in Small-Molecule Drug Candidates. [Link]

-

Request PDF. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules. [Link]

-

ResearchGate. (n.d.). Examples of 1,2-disubsituted cyclobutanes in clinical trials. [Link]

-

Royal Society of Chemistry. (2023). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry. [Link]

-

Baran Lab, Scripps Research. (n.d.). Cyclobutanes in Organic Synthesis. [Link]

-

National Center for Biotechnology Information. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PubMed Central. [Link]

-

Auburn University. (2023). Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4-Diketones as Templates for Diastereoselective Transformations. [Link]

-

Chemistry LibreTexts. (2024). 1.6: Drug Modifications to Improve Stability. [Link]

-

White Rose Research Online. (2022). Design and Synthesis of a 3D Cyclobutane Fragment Library. [Link]

-

ACS Publications. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]

-

National Center for Biotechnology Information. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. PubMed Central. [Link]

-

PubMed. (2022). Cyclobutanes in Small-Molecule Drug Candidates. [Link]

-

ResearchGate. (n.d.). Drug and drug candidates containing cyclobutane rings. [Link]

-

Wikipedia. (n.d.). Caryophyllene. [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. baranlab.org [baranlab.org]

- 8. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]

- 9. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Bioactive cyclobutane-containing alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Caryophyllene - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Technical Whitepaper: 3-(2-Aminoethyl)cyclobutan-1-ol Mechanism of Action Prediction

Executive Summary

3-(2-Aminoethyl)cyclobutan-1-ol is a high-value conformationally restricted scaffold used in modern medicinal chemistry. Unlike linear amino-alcohols (e.g., 6-aminohexan-1-ol), this cyclobutane derivative introduces a defined vector between the hydrogen-bond donor (hydroxyl) and the cationic center (amine) while reducing the entropic penalty of binding.

This guide details the predicted mechanism of action (MoA) of this moiety when incorporated into bioactive ligands.[1] It is not a standalone drug but a pharmacophore enabler that modulates potency and selectivity through three primary mechanisms: entropic optimization , vectorial alignment , and lysosomotropic accumulation .[1]

Structural & Cheminformatic Analysis

The core utility of this compound lies in its ability to rigidify the spacer between functional groups.

Physicochemical Profile

-

Molecular Weight: ~115.17 g/mol [1]

-

Predicted pKa (Amine): ~9.5–10.5 (Predominantly protonated at pH 7.4)

-

Lipophilicity (cLogP): ~0.1 (Highly hydrophilic)

-

Stereochemistry: The molecule exists as cis and trans diastereomers.[1] The puckered conformation of the cyclobutane ring (butterfly angle ~25–35°) dictates the spatial projection of the substituents.[1]

Pharmacophore Overlay

In linear chains, the distance between the N and O atoms fluctuates.[1] In the cyclobutane scaffold, this distance is constrained, mimicking the "bioactive conformation" of neurotransmitters and transition states.[1]

| Feature | Linear Analogue (6-Aminohexanol) | Cyclobutane Scaffold | Impact on MoA |

| Conformational Entropy | High (Many rotatable bonds) | Low (Rigid core) | Higher Affinity (Reduced |

| Vector Direction | Isotropic/Random | Anisotropic/Fixed | Selectivity (Fits specific sub-pockets) |

| Metabolic Stability | Low (Oxidation prone) | High (Steric bulk) | Prolonged Half-life |

Predicted Mechanisms of Action

Based on structural homology and fragment-based screening data, this compound is predicted to act via the following mechanisms when integrated into a ligand.

Mechanism A: Bioisosteric Modulation of GPCRs (Monoaminergic)

The 3-(2-aminoethyl) motif structurally mimics the ethylamine side chain of serotonin (5-HT) and dopamine .

-

Primary Interaction: The protonated amine forms a salt bridge with the conserved Aspartate residue (e.g., Asp3.[1]32) in Class A GPCRs.[1]

-

Secondary Interaction: The hydroxyl group acts as a hydrogen bond acceptor/donor, mimicking the catechol or indole hydroxyls, anchoring the ligand in the orthosteric site.[1]

-

Prediction: Derivatives of this scaffold will likely act as antagonists or partial agonists at 5-HT or Dopamine receptors due to the bulk of the cyclobutane ring preventing full helical closure required for full agonism.[1]

Mechanism B: Kinase Hinge Binding (Solvent Front)

In kinase inhibitors, the cyclobutane ring serves as a linker that projects the solubilizing amine into the solvent front while the hydroxyl interacts with the hinge region.[1]

-

Causality: The rigid linker prevents the amine from collapsing into the hydrophobic pocket, maintaining solubility and reducing off-target hydrophobic binding.[1]

-

Target Class: Janus Kinases (JAKs) and CDK families often utilize cycloalkyl-amine linkers to tune selectivity.[1]

Mechanism C: Lysosomotropic Trapping

As a small lipophilic base (at pH > 9) that becomes charged at acidic pH, the free molecule (if used as a probe) will accumulate in acidic organelles (lysosomes).[1]

-

Mechanism: Non-protonated form diffuses through the membrane

Protonated inside lysosome (pH 4.[1]5) -

Utility: This mechanism is exploited to target drugs to lysosomes or to induce lysosomal stress in cancer cells.[1]

Visualization of Mechanism

The following diagram illustrates the predicted binding mode and the "Entropic Advantage" of the cyclobutane scaffold.

Figure 1: The "Entropic Advantage" mechanism. The cyclobutane scaffold reduces the energy cost of binding by pre-organizing the functional groups.[1]

Experimental Validation Protocols

To validate the predicted MoA, the following self-validating experimental workflow is recommended.

Protocol 1: Comparative Binding Affinity (Surface Plasmon Resonance)

Objective: Quantify the entropic contribution of the cyclobutane ring compared to a linear chain.[1]

-

Synthesize Pairs: Prepare the cyclobutane ligand and its linear 6-aminohexanol analogue.

-

Immobilize Target: Immobilize the target protein (e.g., Kinase domain or GPCR membrane prep) on a CM5 sensor chip.[1]

-

Injection: Inject analytes at increasing concentrations (0.1 nM to 10

M). -

Thermodynamic Analysis: Perform runs at multiple temperatures (10°C, 20°C, 30°C).

-

Calculation: Use the van 't Hoff equation to separate Enthalpy (

) and Entropy (-

Success Criterion: The cyclobutane analogue should show a less negative

(favorable entropy) compared to the linear analogue.[1]

-

Protocol 2: X-Ray Crystallography / Docking

Objective: Confirm the vector alignment.[1]

-

Co-crystallization: Soak the ligand into protein crystals.[1]

-

Diffraction: Resolve structure to < 2.5 Å.

-

Validation: Verify that the cyclobutane ring adopts a puckered conformation that directs the amine towards the solvent/counter-ion without steric clash.

Synthesis & Handling

For researchers utilizing this scaffold, proper handling is critical due to the basicity of the amine.[1]

-

Preparation: The molecule is typically synthesized via Grignard reaction of protected amino-ethyl halides with cyclobutanone, followed by deprotection, or by reduction of 3-(2-aminoethyl)cyclobutanone.

-

Stability: Stable as a hydrochloride salt.[1] The free base is hygroscopic and absorbs CO

from the air (carbamate formation).[1] Store under Argon at -20°C.

References

-

Cyclobutanes in Medicinal Chemistry

-

Conformational Restriction in Drug Design

-

Synthesis of Cyclobutane Amino Alcohols

-

Lysosomotropism of Amines

Sources

An In-depth Technical Guide to Substituted Cyclobutanol Compounds: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction: The Rising Prominence of the Cyclobutanol Scaffold

The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, is now increasingly recognized as a valuable scaffold in medicinal chemistry and drug discovery.[1][2][3] Its unique, puckered three-dimensional structure offers a distinct advantage over flat, aromatic systems by providing conformational rigidity and enabling escape from "flatland" in molecular design.[4] This can lead to improved metabolic stability, enhanced target selectivity, and the ability to orient key pharmacophoric groups in a precise manner.[1][3] Among the various cyclobutane derivatives, substituted cyclobutanols have emerged as particularly versatile intermediates and core structural elements in a range of biologically active molecules. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of substituted cyclobutanol compounds for researchers, scientists, and drug development professionals.

Part 1: Synthesis of Substituted Cyclobutanols

The construction of the strained four-membered ring of cyclobutanols requires specific synthetic strategies. While numerous methods exist, the following are among the most robust and widely employed in modern organic synthesis.

[2+2] Photocycloaddition: The Paternò-Büchi Reaction

The Paternò-Büchi reaction is a powerful photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane, which can then be converted to a cyclobutanol.[5][6][7] This reaction is initiated by the photoexcitation of the carbonyl compound to its triplet state, which then adds to the alkene in a stepwise fashion through a 1,4-diradical intermediate.[7][8]

Experimental Protocol: Synthesis of a Substituted Cyclobutanol via Paternò-Büchi Reaction

-

Reactant Preparation: A solution of the carbonyl compound (e.g., benzaldehyde, 1.0 equiv.) and the alkene (e.g., 2-methyl-2-butene, 2.0 equiv.) in a suitable solvent (e.g., benzene or acetonitrile) is prepared in a quartz reaction vessel. The concentration is typically in the range of 0.1-0.5 M.

-

Photochemical Reaction: The solution is deoxygenated by bubbling with nitrogen or argon for 15-30 minutes. The reaction vessel is then irradiated with a UV lamp (typically a medium-pressure mercury lamp with a Pyrex filter to block wavelengths below 290 nm) at a controlled temperature (e.g., 20 °C) for a specified period (e.g., 24-48 hours), or until TLC/GC-MS analysis indicates complete consumption of the limiting reagent.

-

Work-up and Purification: The solvent is removed under reduced pressure. The resulting crude oxetane is then subjected to appropriate ring-opening and reduction conditions to yield the cyclobutanol. Purification is typically achieved by column chromatography on silica gel.

Transition Metal-Catalyzed Cycloadditions

Transition metal catalysis offers a versatile and often highly stereocontrolled approach to cyclobutanol synthesis. Nickel-catalyzed reactions, in particular, have been shown to be effective for the asymmetric synthesis of alkenyl cyclobutanols.[9]

Experimental Protocol: Ni-Catalyzed Enantioselective Synthesis of Alkenyl Cyclobutanols

This protocol is based on a nickel-catalyzed asymmetric syn-hydrometalative 4-exo-trig cyclization of 1,4-alkynones.[9]

-

Catalyst Preparation: In a glovebox, a solution of Ni(OAc)₂ (5 mol %), a chiral ligand (e.g., a derivative of SEGPHOS, 5.5 mol %), and a reducing agent (e.g., Et₃SiH, 2.0 equiv.) in a dry, degassed solvent (e.g., THF) is stirred at room temperature for 30 minutes to generate the active Ni-H species.

-

Reaction Execution: The 1,4-alkynone substrate (1.0 equiv.) is added to the catalyst solution, and the reaction mixture is stirred at a specified temperature (e.g., 40 °C) for 12-24 hours.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the enantioenriched alkenyl cyclobutanol.

Other Synthetic Approaches

While [2+2] cycloadditions are prevalent, other methods for constructing cyclobutanol rings are also of significant interest. These include the transannular McMurry reaction of macrocyclic 1,4-diketones, which provides an alternative to traditional cycloaddition strategies.[10] Additionally, diastereoselective [2+2] cyclizations of silyl enol ethers with acrylates have been developed.[11]

Part 2: Reactivity of Substituted Cyclobutanols

The high ring strain of the cyclobutane ring dictates the reactivity of cyclobutanols, with ring-opening reactions being the most common transformations. These reactions provide access to a diverse array of acyclic and larger ring systems.

Ring-Opening Reactions

There are three primary strategies for the ring-opening of cyclobutanols: β-carbon elimination of a metal alkoxide, radical ring-opening, and semipinacol rearrangement.[12]

2.1.1 Transition Metal-Catalyzed Ring-Opening

Palladium-catalyzed reactions are particularly effective for promoting the cleavage of C-C bonds in cyclobutanols.[13][14] The reaction often proceeds through a β-carbon elimination mechanism from a palladium(II)-alcoholate intermediate.[15]

Mechanism of Palladium-Catalyzed β-Carbon Elimination

Caption: Palladium-catalyzed β-carbon elimination of a cyclobutanol.

This process can lead to a variety of products, including γ-arylated ketones and can even be utilized in ring-opening polymerization to form polyketones.[14][16][17]

2.1.2 Acid-Catalyzed Rearrangements

Under acidic conditions, cyclobutanols can undergo dehydration and rearrangement to form larger ring systems or acyclic products.[18][19] The reaction proceeds through a carbocation intermediate, and the regioselectivity of the ring-opening is influenced by the substituents on the cyclobutanol ring.

Mechanism of Acid-Catalyzed Rearrangement

Caption: General mechanism for the acid-catalyzed rearrangement of cyclobutanols.

Ring Expansion Reactions

Cyclobutanols can serve as precursors for the synthesis of larger carbocycles through ring expansion reactions. For instance, oxidative ring expansion using visible-light photoredox catalysis can convert 1-(indol-2-yl)cyclobutan-1-ols into 2,3,4,9-tetrahydro-1H-carbazol-1-ones, which are important structural motifs in alkaloids and pharmaceuticals.[20]

Part 3: Applications in Drug Discovery and Development

The unique structural and conformational properties of the cyclobutane ring make it an attractive scaffold for medicinal chemists.[1][2][3]

Cyclobutanol Derivatives as Pharmacophores

The rigid, three-dimensional nature of the cyclobutanol scaffold can be exploited to position key functional groups in a specific orientation for optimal interaction with a biological target.[1] This can lead to increased potency and selectivity compared to more flexible acyclic or larger ring analogues.

Bioisosteric Replacement

The cyclobutane ring can serve as a bioisostere for other common structural motifs in drug molecules, such as gem-dimethyl groups, alkenes, or even aromatic rings.[1] This substitution can lead to improved pharmacokinetic properties, such as increased metabolic stability and enhanced solubility.[1][3]

Cyclobutanol-Containing Drugs and Clinical Candidates

Several marketed drugs and clinical candidates incorporate a cyclobutane ring, highlighting the successful application of this scaffold in drug design.[21][22] For example, the anti-cancer drug Carboplatin contains a cyclobutane-1,1-dicarboxylate ligand, which modulates its reactivity and reduces toxicity compared to its predecessor, Cisplatin.[1][21][22] More recent examples include Abrocitinib, an FDA-approved Janus kinase (JAK) inhibitor for the treatment of atopic dermatitis, which features a 1,1,3-trisubstituted cyclobutane core.[23]

Table 1: Examples of Drugs and Clinical Candidates Containing a Cyclobutane Moiety

| Compound | Therapeutic Area | Role of Cyclobutane Ring |

| Carboplatin | Oncology | Modulates reactivity and reduces toxicity.[1][21][22] |

| Boceprevir | Antiviral (Hepatitis C) | Provides a rigid scaffold for key interactions with the viral protease.[22] |

| Apalutamide | Oncology (Prostate Cancer) | The cyclobutane ring replaces a gem-dimethyl group, potentially improving its pharmacokinetic profile.[24] |

| Abrocitinib | Inflammation (Atopic Dermatitis) | The trisubstituted cyclobutane core provides a rigid and specific orientation of functional groups for JAK inhibition.[23] |

Conclusion

Substituted cyclobutanol compounds are no longer a niche area of organic chemistry but have become a cornerstone in the synthesis of complex molecules and the development of new therapeutics. Their unique structural features, combined with an increasingly sophisticated toolbox of synthetic and reactive methodologies, have solidified their importance in modern drug discovery. The continued exploration of novel synthetic routes and a deeper understanding of their reactivity will undoubtedly lead to the discovery of new and innovative medicines built upon this versatile four-membered ring scaffold.

References

-

Lee-Ruff, E., & Ablenas, F. J. (1987). Acid-catalyzed rearrangement of cyclobutanols. A novel rearrangement. Canadian Journal of Chemistry, 65(7), 1663-1667. [Link]

-

Gu, X.-W., Zhao, Y.-H., & Wu, X.-F. (2024). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. Communications Chemistry, 7(1), 1-9. [Link]

-

Ratsch, F., Strache, J. P., Schlundt, W., & Schmalz, H.-G. (2021). Enantioselective Cleavage of Cyclobutanols Through Ir-Catalyzed C−C Bond Activation: Mechanistic and Synthetic Aspects. Chemistry – A European Journal, 27(12), 4066-4075. [Link]

-

Fiveable. (2025, August 15). Paterno-Büchi Reaction Definition. Fiveable. [Link]

-

Dong, G. (n.d.). Transition Metal Catalyzed Enantioselective C-C Bond Cleavage of Cyclobutanols and Cyclobutanones. [Link]

-

Lee-Ruff, E., & Ablenas, F. J. (1987). Acid-catalyzed rearrangement of cyclobutanols. A novel rearrangement. Canadian Journal of Chemistry, 65(7), 1663-1667. [Link]

-

Kulinkovich, O. G., de Meijere, A. (2000). Enantioselective synthesis of 2-substituted cyclobutanones. Organic Letters, 2(10), 1423-1425. [Link]

-

Frongia, A., Piras, P. P., & Secci, F. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15536-15581. [Link]

-

García-López, J.-A., Martínez-Caballero, S., & Saá, C. (2024). Pd-Catalyzed Formal [2 + 2]-Retrocyclization of Cyclobutanols via 2-Fold Csp3–Csp3 Bond Cleavage. The Journal of Organic Chemistry, 89(3), 1836-1845. [Link]

-

van der Kolk, M. R., van den Broek, S. A. M. W., & Rutjes, F. P. J. T. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

-

Martínez-Caballero, S., García-López, J.-A., & Saá, C. (2024). Pd-Catalyzed Ring-Opening Polymerization of Cyclobutanols through C(sp3)–C(sp3) Bond Cleavage. Macromolecules, 57(14), 6577-6582. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of cyclobutanols. [Link]

-

Wang, Z., Li, Y., Wang, Y., Zhang, Y., & Zhang, J. (2024). Synthesis of α-Substituted β,γ-Unsaturated Cyclobutanecarboxamides via Palladium-Catalyzed Aminocarbonylation of Vinylcyclobutanols. Organic Letters, 26(42), 8963-8968. [Link]

-

Wang, Y., et al. (2025). Access to Alkenyl Cyclobutanols by Ni-Catalyzed Regio- and Enantio-Selective syn-Hydrometalative 4-exo-trig Cyclization of Alkynones. Angewandte Chemie International Edition, 64(3), e202415164. [Link]

-

Murakami, M., & Ishida, N. (2015). Palladium-Catalyzed Skeletal Rearrangement of Cyclobutanones via C–H and C–C Bond Cleavage. Accounts of Chemical Research, 48(5), 1331-1340. [Link]

-

Robert, E. G. L., & Waser, J. (2025). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science, 16(1), 123-128. [Link]

-

Martínez-Caballero, S., García-López, J.-A., & Saá, C. (2024). Pd-Catalyzed Ring-Opening Polymerization of Cyclobutanols through C(sp3)–C(sp3) Bond Cleavage. Macromolecules, 57(14), 6577-6582. [Link]

-

Arnold, J. S. (2023). Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4-Diketones as Templates for Diastereoselective Transformations and Strained Carbon-Carbon Bond Formation, and the Development of Novel Non-Phosphate Carbohydrate-Based Inhibitors of the IspH-Enzyme in Isoprene Synthesis. Auburn University. [Link]

-

Request PDF. (2025, December 29). Discovery of a Novel Cyclobutanol Scaffold With Anti-Inflammatory Activity and Its Modular Synthesis. [Link]

-

Nishimura, T., Ohe, K., & Uemura, S. (2004). Palladium-Catalyzed Transformation of Cyclobutanone O-Benzoyloximes to Nitriles via C−C Bond Cleavage. The Journal of Organic Chemistry, 69(15), 5064-5070. [Link]

-

van der Kolk, M. R., van den Broek, S. A. M. W., & Rutjes, F. P. J. T. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

-

Li, J., Gao, K., & Ding, H. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers, 7(2), 246-265. [Link]

-

Hui, C., Wang, Z., Xie, Y., & Liu, J. (2023). Contemporary synthesis of bioactive cyclobutane natural products. Green Synthesis and Catalysis, 4(1), 1-6. [Link]

-

de Niff, M. A. C., et al. (2024). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. European Journal of Organic Chemistry, 27(6), e202301227. [Link]

-

ResearchGate. (2025, September). Transition metal catalyzed ring-opening reactions of BCBs for the synthesis of cyclobutane derivatives and their scientific context. [Link]

-

Ren, R., Wu, Z., Xu, Y., & Zhu, C. (2016). Manganese-Promoted Ring-Opening Hydrazination of Cyclobutanols: Synthesis of Alkyl Hydrazines. The Journal of Organic Chemistry, 81(17), 7896-7902. [Link]

-

Robert, E. G. L., & Waser, J. (2025). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science, 16(1), 123-128. [Link]

-

Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab. [Link]

-

Wikipedia. (n.d.). Paternò–Büchi reaction. [Link]

-

Wang, Y., et al. (2022). Two-Carbon Ring Expansion of Cyclobutanols to Cyclohexenones Enabled by Indole Radical Cation Intermediate: Development and Application to a Total Synthesis of Uleine. Journal of the American Chemical Society, 144(2), 855-865. [Link]

-

Arnold, J. S. (2023). Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4- Diketones as Templates for Diastereoselective Transformations. Auburn University. [Link]

-

OUCI. (n.d.). Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes. [Link]

-

ResearchGate. (n.d.). General overview of Paterno‐ Büchi reaction. [Link]

-

Al-Harrasi, A., Hussain, J., Ahmed, M., & Al-Rawahi, A. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Mini-Reviews in Medicinal Chemistry, 8(3), 240-249. [Link]

-

Organic Chemistry Portal. (n.d.). Paterno-Büchi Reaction. [Link]

-

Request PDF. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules. [Link]

-

Uddin, R., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 15(10), 1243. [Link]

-

ResearchGate. (n.d.). Cyclobutene Ring Opening Reactions. [Link]

-

ResearchGate. (n.d.). Proposed mechanism for the Ir-catalyzed cleavage of cyclobutanol D-11 a. [Link]

-

Lambert, T. H., & Lu, Z. (2021). Ring-Opening Carbonyl-Olefin Metathesis of Cyclobutenes. Journal of the American Chemical Society, 143(34), 13495-13500. [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 4. researchgate.net [researchgate.net]

- 5. fiveable.me [fiveable.me]

- 6. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]

- 7. Paterno-Buechi Reaction [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Access to Alkenyl Cyclobutanols by Ni-Catalyzed Regio- and Enantio-Selective syn-Hydrometalative 4-exo-trig Cyclization of Alkynones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4-Diketones as Templates for Diastereoselective Transformations and Strained Carbon-Carbon Bond Formation, and the Development of Novel Non-Phosphate Carbohydrate-Based Inhibitors of the IspH-Enzyme in Isoprene Synthesis [etd.auburn.edu]

- 11. Cyclobutanol synthesis [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. Pd-Catalyzed Formal [2 + 2]-Retrocyclization of Cyclobutanols via 2-Fold Csp3–Csp3 Bond Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pd-Catalyzed Ring-Opening Polymerization of Cyclobutanols through C(sp3)–C(sp3) Bond Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. cdnsciencepub.com [cdnsciencepub.com]

- 19. cdnsciencepub.com [cdnsciencepub.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. img01.pharmablock.com [img01.pharmablock.com]

- 22. lifechemicals.com [lifechemicals.com]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

Technical Guide: Spectroscopic Profiling of 3-(2-Aminoethyl)cyclobutan-1-ol

[1]

Molecule Profile & Structural Context

Target Molecule: this compound

CAS (HCl salt): 1789007-32-4

Molecular Formula:

Stereochemical Challenge

The cyclobutane core is not planar; it adopts a puckered "butterfly" conformation to relieve torsional strain. This creates distinct magnetic environments for the cis and trans isomers.

-

Cis-isomer (Z): The hydroxyl group at C1 and the aminoethyl tail at C3 are on the same face of the ring.

-

Trans-isomer (E): The hydroxyl and aminoethyl groups are on opposite faces.[1]

Synthetic Note: Reduction of the precursor ketone, 3-(2-aminoethyl)cyclobutanone, typically yields a diastereomeric mixture.[1] According to Felkin-Anh models and experimental data on 3-substituted cyclobutanones, hydride reduction (e.g.,

Nuclear Magnetic Resonance (NMR) Spectroscopy

The assignment of stereochemistry relies on the chemical shift (

H NMR Assignment Strategy (400 MHz, or )

| Position | Proton Type | Multiplicity | Coupling ( | |

| H-1 | Methine ( | 4.05 - 4.25 | Quintet or tt | Diagnostic for isomerism.[1] Cis is typically deshielded relative to trans.[1] |

| H-3 | Methine (Bridgehead) | 2.05 - 2.25 | Multiplet | Centers the puckered conformation.[1] |

| H-2/H-4 | Ring Methylene | 1.50 - 2.40 | Multiplet | Complex AA'BB' system.[1] cis/trans isomers show different |

| H-5 | Ethyl Linker ( | 1.65 - 1.80 | Quartet/Multiplet | Connects ring to amine.[1] |

| H-6 | 2.85 - 3.05 | Triplet |

Distinguishing Isomers (The "Quintet" Rule)

In 3-substituted cyclobutanols:

-

Cis-Isomer: The

proton usually appears as a pseudo-quintet (or broad pentet) at a slightly lower field (higher ppm) due to the anisotropy of the C3-substituent on the same face.[1] -

Trans-Isomer: The

proton often appears as a tactical quintet or distinct triplet of triplets (tt) and is typically shielded (lower ppm) relative to the cis form.[1] -

NOESY Correlation:

-

Cis: Strong NOE cross-peak between

and -

Trans: Weak or absent NOE between

and

-

C NMR Data (100 MHz)

Mass Spectrometry (MS) Profiling

The molecule ionizes readily in ESI(+) due to the basic primary amine.

Fragmentation Pathway (ESI-MS/MS)[1]

-

Parent Ion:

Da.[1] -

Primary Loss (Ammonia): Loss of

(17 Da) is the dominant low-energy pathway, generating a cation at m/z 99 .[1] -

Secondary Loss (Water): Loss of

(18 Da) from the parent (or subsequent to ammonia loss) generates ions at m/z 98 or m/z 81 (conjugated diene system).[1] -

Ring Opening: Cyclobutane rings are prone to retro-[2+2] or ring-opening isomerizations under high collision energy, often producing ethylene fragments.[1]

Figure 1: ESI(+) Fragmentation pathway for this compound.

Infrared (IR) Spectroscopy

Key functional group diagnostic bands (ATR-FTIR):

| Frequency ( | Vibration Mode | Assignment |

| 3200 - 3400 | O-H / N-H stretch | Broad band.[1] Overlap of hydroxyl and primary amine stretches.[1] |

| 2930 - 2980 | C-H stretch | Cyclobutane ring C-H (often higher tension than acyclic).[1] |

| 1580 - 1650 | N-H bend | Scissoring vibration of primary amine ( |

| 1050 - 1100 | C-O stretch | Secondary alcohol characteristic band.[1] |

| ~900 | Ring Mode | "Breathing" mode of the cyclobutane ring (weak). |

Experimental Protocol: Sample Preparation

To ensure high-fidelity data, follow this self-validating protocol.

A. NMR Sample Prep[1]

-

Solvent Selection: Use

(Methanol-d4) or-

Why? Chloroform (

) may cause broadening of the

-

-

Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.

-

Salt Neutralization (Optional): If analyzing the HCl salt in

, add 1 solid pellet of

B. MS Sample Prep[1]

-

Dilution: Dilute sample to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

-

Direct Infusion: Avoid column chromatography if only checking mass; the polar amine may streak on C18 columns without ion-pairing agents.[1]

Structural Validation Workflow

Use this logic gate to confirm the identity of your synthesized material.

Figure 2: Decision tree for stereochemical assignment of 3-substituted cyclobutanols.

References

Navigating the Chemical Landscape of 3-(2-Aminoethyl)cyclobutan-1-ol: A Technical Guide for Drug Discovery Professionals

Introduction: The Rising Prominence of Cyclobutane Scaffolds in Medicinal Chemistry

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly "escaping from flatland" by incorporating three-dimensional scaffolds into drug candidates.[1] The cyclobutane moiety, once a synthetic curiosity, has emerged as a powerful tool for enhancing the potency, selectivity, and pharmacokinetic profiles of small molecules.[2][3] Its rigid, puckered conformation provides a unique structural framework that can favorably influence molecular interactions with biological targets.[2] This guide provides an in-depth technical overview of 3-(2-Aminoethyl)cyclobutan-1-ol, a valuable building block for the synthesis of innovative drug candidates, with a focus on its commercial availability, practical handling, and synthetic considerations. The strategic incorporation of cyclobutane rings can lead to improved metabolic stability, conformational restriction, and the ability to fill hydrophobic pockets within protein targets.[4]

Commercial Availability and Procurement of this compound

A thorough investigation of the chemical supplier landscape reveals that this compound is primarily available as its hydrochloride salt. This is a common practice for amines, as the salt form often exhibits enhanced stability and ease of handling compared to the free base.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity/Specification |

| BLDpharm | This compound hydrochloride | 1789007-32-4 | C6H14ClNO | 95%+ |

Note: While the free base is not commonly listed as a stock item, its in situ or prior generation from the hydrochloride salt is a standard laboratory procedure.

Procurement Workflow

Caption: A streamlined workflow for the procurement and preparation of this compound for research applications.

From Salt to Free Base: A Necessary Transformation

For many synthetic applications, particularly those involving reactions sensitive to acidic conditions or requiring a nucleophilic amine, the conversion of the hydrochloride salt to the free base is a critical preliminary step.

General Protocol for the Neutralization of this compound Hydrochloride

This protocol outlines a standard liquid-liquid extraction method for the generation of the free base.

Materials:

-

This compound hydrochloride

-

A suitable organic solvent (e.g., dichloromethane, ethyl acetate)

-

A weak inorganic base (e.g., saturated aqueous sodium bicarbonate solution) or a dilute strong base (e.g., 1M sodium hydroxide)

-

Deionized water

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Separatory funnel

-

Round-bottom flask

-

Rotary evaporator

Step-by-Step Methodology:

-

Dissolution: Dissolve the this compound hydrochloride in deionized water.

-

Neutralization: Cool the aqueous solution in an ice bath and slowly add the basic solution (e.g., saturated sodium bicarbonate) with stirring. Monitor the pH of the aqueous layer with pH paper, aiming for a pH greater than 8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with the chosen organic solvent. The free amine will partition into the organic phase.

-

Washing: Combine the organic extracts and wash with brine. This step helps to remove residual water and inorganic salts.

-

Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the free base of this compound.

Causality Behind Experimental Choices:

-

Choice of Base: A weak base like sodium bicarbonate is often preferred to minimize the risk of side reactions. However, for complete deprotonation, a stronger base like NaOH may be necessary. The choice depends on the specific requirements of the subsequent reaction.

-

Extraction Solvent: The organic solvent should be one in which the free base is soluble and which is immiscible with water. Dichloromethane and ethyl acetate are common choices.

-

Brine Wash: This step is crucial for breaking up any emulsions that may have formed and for reducing the water content in the organic phase before the final drying step.

Synthetic Considerations and the Importance of Protecting Groups

The synthesis of aminoalkyl-cyclobutanols presents unique challenges due to the presence of both a nucleophilic amine and a hydroxyl group. A prime example can be seen in the synthesis of the constitutional isomer, 1-(2-aminoethyl)cyclobutan-1-ol, which often employs a Grignard reaction.[5]

Illustrative Synthetic Strategy: The Grignard Reaction Approach

A common strategy for synthesizing such compounds involves a multi-step process that necessitates the use of protecting groups.[5]

Caption: A conceptual workflow for the synthesis of aminoalkyl-cyclobutanols via a Grignard reaction, highlighting the key steps of protection and deprotection.

Expertise & Experience Insights:

-

The "Why" of Protection: The free amino group in the starting material is acidic enough to quench the highly basic Grignard reagent. Therefore, the amine must be "masked" with a protecting group that is stable to the reaction conditions and can be readily removed later. Common protecting groups for amines include benzyl or Boc groups.[5]

-

Grignard Reaction: This powerful carbon-carbon bond-forming reaction allows for the construction of the desired aminoalkyl-cyclobutanol skeleton.[5]

-

Deprotection: The final step involves the removal of the protecting group to reveal the free amine, yielding the target molecule.[5]

The Role of this compound in Drug Discovery

The incorporation of the this compound scaffold into drug candidates can offer several advantages:

-

Enhanced 3D-dimensionality: The non-planar nature of the cyclobutane ring can lead to improved target engagement and selectivity compared to flat aromatic systems.[6]

-

Improved Physicochemical Properties: Cyclobutane-containing compounds have been shown to exhibit favorable properties such as increased metabolic stability.[4]

-

Conformational Restriction: The rigidity of the cyclobutane ring can lock a molecule into a bioactive conformation, thereby increasing its potency.[3]

The cyclobutane motif is found in several marketed and experimental drugs, underscoring its value in medicinal chemistry.[2][3] For instance, the unique architecture of cyclobutane-containing drugs has been shown to contribute to their efficacy in various therapeutic areas, including oncology and infectious diseases.[2] The presence of both an amino and a hydroxyl group in this compound provides two versatile handles for further chemical modification, allowing for its incorporation into a wide range of molecular architectures.

Conclusion

This compound represents a valuable and commercially accessible building block for medicinal chemists and drug discovery professionals. While it is primarily supplied as a hydrochloride salt, its conversion to the free base is a straightforward process. A clear understanding of its handling, as well as the synthetic strategies for its incorporation into larger molecules, will empower researchers to fully leverage the advantageous properties of the cyclobutane scaffold in the design of next-generation therapeutics. The continued exploration of such 3D-rich fragments is a promising avenue for the discovery of novel and effective medicines.

References

-

ResearchGate. (n.d.). How can I neutralize aminehydrochlorides? Retrieved February 19, 2026, from [Link]

-

Barreiro, G., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. PMC. Retrieved February 19, 2026, from [Link]

-

ResearchGate. (n.d.). Can anyone suggest how to neutralize aminehydrochlorides? Retrieved February 19, 2026, from [Link]

-

Vrije Universiteit Amsterdam. (2023, June 30). Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Retrieved February 19, 2026, from [Link]

- Al-Harrasi, A., et al. (2018). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Molecules.

- Google Patents. (n.d.). EP0600606A1 - Neutralizing amines with low salt precipitation potential.

-